(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate
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Overview
Description
(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate is a bicyclic compound featuring a diazabicyclo structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the diazabicyclo framework and the benzyl group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate typically involves the following steps:
Formation of the Diazabicyclo Structure: The initial step often involves the cyclization of appropriate precursors to form the diazabicyclo[3.2.2]nonane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the diazabicyclo intermediate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form, typically by treatment with hydrochloric acid in an aqueous medium.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, where nucleophiles can replace the benzyl moiety under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of diazabicyclo structures with biological targets. Its potential as a ligand for various receptors or enzymes is of particular interest.
Medicine
Medically, (1S,5S)-3-Benzyl-3,6-diazabicyclo[322]nonane dihydrochloride hydrate could be explored for its pharmacological properties
Industry
Industrially, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate involves its interaction with specific molecular targets. The diazabicyclo structure may interact with receptors or enzymes, modulating their activity. The benzyl group can enhance binding affinity and specificity, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane: A stereoisomer with different spatial arrangement, potentially leading to different biological activities.
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane: Lacks the stereospecific configuration, which may affect its reactivity and interactions.
3,6-Diazabicyclo[3.2.2]nonane: Without the benzyl group, this compound may have different chemical and biological properties.
Uniqueness
(1S,5S)-3-Benzyl-3,6-diazabicyclo[322]nonane dihydrochloride hydrate is unique due to its specific stereochemistry and the presence of the benzyl group
Properties
IUPAC Name |
(1S,5S)-3-benzyl-3,6-diazabicyclo[3.2.2]nonane;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH.H2O/c1-2-4-12(5-3-1)9-16-10-13-6-7-14(11-16)15-8-13;;;/h1-5,13-15H,6-11H2;2*1H;1H2/t13-,14-;;;/m0.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIXXQZDPSRLPY-CRRLZWOWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2)CC3=CC=CC=C3.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@@H]1CN2)CC3=CC=CC=C3.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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